molecular formula C18H15ClN2O2 B5851061 N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No. B5851061
M. Wt: 326.8 g/mol
InChI Key: JDPCFJDKGGENAE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as CFIAA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves the inhibition of several key enzymes and pathways involved in cancer cell growth and survival. Specifically, N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to downregulate the expression of several oncogenes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune function. In addition, N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has several advantages for use in lab experiments, including its relatively simple synthesis and its potential as a therapeutic agent. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, including the development of more efficient synthesis methods, the optimization of its therapeutic potential, and the investigation of its potential use in combination with other anticancer agents. In addition, further studies are needed to better understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide and its potential for use in other disease states.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can be achieved through a multistep process involving the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-formylindole. The final product is obtained by reacting the intermediate with N-(2-acetoxyethyl)acetamide.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that this compound exhibits antitumor activity by inducing apoptosis in cancer cells. In addition, N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the growth and metastasis of cancer cells in animal models.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3-formylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-12-6-7-14(19)8-16(12)20-18(23)10-21-9-13(11-22)15-4-2-3-5-17(15)21/h2-9,11H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPCFJDKGGENAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

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